molecular formula C17H17F2N3O4S B2697718 N-(2,4-difluorophenyl)-2-(2-oxo-3-(pyrrolidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide CAS No. 1251605-70-5

N-(2,4-difluorophenyl)-2-(2-oxo-3-(pyrrolidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide

Cat. No. B2697718
CAS RN: 1251605-70-5
M. Wt: 397.4
InChI Key: JWJWJGGSRDDIIQ-UHFFFAOYSA-N
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Description

N-(2,4-difluorophenyl)-2-(2-oxo-3-(pyrrolidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide is a useful research compound. Its molecular formula is C17H17F2N3O4S and its molecular weight is 397.4. The purity is usually 95%.
BenchChem offers high-quality N-(2,4-difluorophenyl)-2-(2-oxo-3-(pyrrolidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,4-difluorophenyl)-2-(2-oxo-3-(pyrrolidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Evaluation in Corrosion Inhibition

A study on the synthesis of 2-(Alkylsulfanyl)-N-(pyridin-2-yl) acetamide derivatives highlighted their potential as corrosion inhibitors, indicating a broader application of acetamide derivatives in protecting metals from corrosion, particularly in acidic mediums (Yıldırım & Cetin, 2008).

Pharmacological Characterization and Potential Therapeutic Uses

Research on κ-opioid receptor antagonists, such as 2-Methyl-N-((2′-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine, reveals the pharmacological significance of similar compounds. These studies explore their high affinity for opioid receptors and potential in treating conditions like depression and addiction disorders, showing the medical applications of such molecules (Grimwood et al., 2011).

Electrophilic Fluorinating Agents

Investigations into N-halogeno compounds, specifically perfluoro-[N-fluoro-N-(4-pyridyl)acetamide], have demonstrated their utility as site-selective electrophilic fluorinating agents. This suggests their role in introducing fluorine atoms into organic molecules, a critical step in the synthesis of many pharmaceuticals and agrochemicals (Banks et al., 1996).

Oxidation Reactivity and Chemical Synthesis

The oxidation reactivity of 2-(pyridin-2-yl)-N,N-diphenylacetamides and their derivatives offers insights into synthetic routes for creating novel compounds. These findings contribute to the broader understanding of chemical reactions and the development of new materials or drugs (Pailloux et al., 2007).

Synthesis of Fluorinated Derivatives and Receptor Modulators

The synthesis of fluorinated derivatives of sigma-1 receptor modulators exemplifies the exploration of fluorine's impact on biological activity and receptor affinity. Such studies pave the way for designing more effective pharmaceuticals by incorporating fluorine into bioactive molecules (Kuznecovs et al., 2020).

properties

IUPAC Name

N-(2,4-difluorophenyl)-2-(2-oxo-3-pyrrolidin-1-ylsulfonylpyridin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17F2N3O4S/c18-12-5-6-14(13(19)10-12)20-16(23)11-21-7-3-4-15(17(21)24)27(25,26)22-8-1-2-9-22/h3-7,10H,1-2,8-9,11H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWJWJGGSRDDIIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=CN(C2=O)CC(=O)NC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17F2N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,4-difluorophenyl)-2-(2-oxo-3-(pyrrolidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide

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